

An In-depth Technical Guide to 2,5-Dichloro-4-ethoxypyrimidine

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Compound of Interest

Compound Name: 2,5-Dichloro-4-ethoxypyrimidine

CAS No.: 1351762-11-2

Cat. No.: B1442702

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dichloro-4-ethoxypyrimidine**, a halogenated pyrimidine derivative of interest in synthetic and medicinal chemistry. While this specific isomer is commercially available, detailed characterization and application data in peer-reviewed literature are limited. This guide consolidates available information and provides expert insights based on the known chemistry of related dichloropyrimidine isomers to offer a predictive understanding of its properties and potential applications.

Core Molecular Attributes

2,5-Dichloro-4-ethoxypyrimidine is a disubstituted pyrimidine ring with two chlorine atoms at positions 2 and 5, and an ethoxy group at position 4.

Attribute	Value	Source
Chemical Name	2,5-Dichloro-4-ethoxypyrimidine	[1][2][3]
CAS Number	1351762-11-2	[1][2][3]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂ O	[1]
Molecular Weight	193.03 g/mol	[1]
Canonical SMILES	<chem>CCOC1=NC(Cl)=NC=C1Cl</chem>	[2]
InChI	InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3	[2]
Purity	Typically available at ≥97%	[3]

Physicochemical Properties: An Expert Assessment

Direct experimental data for the physicochemical properties of **2,5-Dichloro-4-ethoxypyrimidine** are not widely published. However, by examining the closely related and better-documented isomer, 2,4-Dichloro-5-ethoxypyrimidine (CAS: 280582-25-4), we can infer analogous characteristics.

Property	Value for 2,4-Dichloro-5-ethoxypyrimidine	Expected Characteristics for 2,5-Dichloro-4-ethoxypyrimidine	Source (for isomer)
Boiling Point	273.7 °C at 760 mmHg	Likely to be in a similar range.	[4]
Density	~1.375 g/cm ³	Expected to have a comparable density.	[5]
Melting Point	41-42 °C	May vary depending on the crystalline structure.	[5]
Solubility	Soluble in common organic solvents.	Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF.	[4]

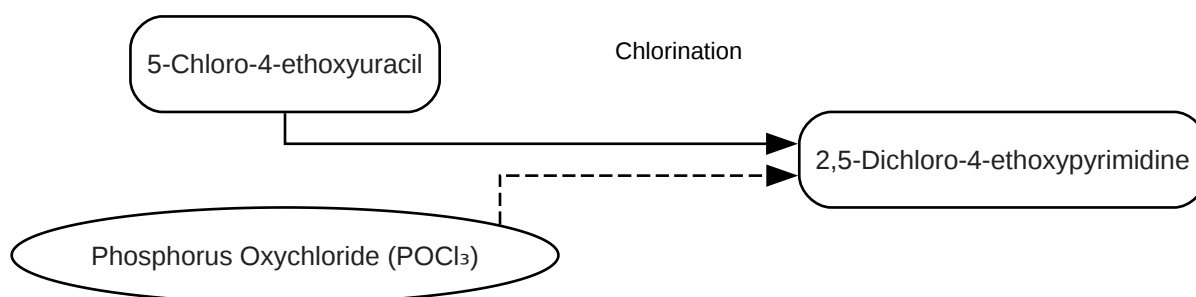
The presence of the polar pyrimidine ring and the lipophilic ethoxy and chloro substituents suggests a compound with moderate polarity, suitable for a range of organic transformations.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While a specific, validated protocol for the synthesis of **2,5-Dichloro-4-ethoxypyrimidine** is not readily available in the surveyed literature, a logical synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the chlorination of a dihydroxypyrimidine precursor.

A plausible precursor for **2,5-Dichloro-4-ethoxypyrimidine** would be 5-chloro-4-ethoxyuracil. The synthesis could proceed as follows:



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Caption: Plausible synthesis of **2,5-Dichloro-4-ethoxypyrimidine**.

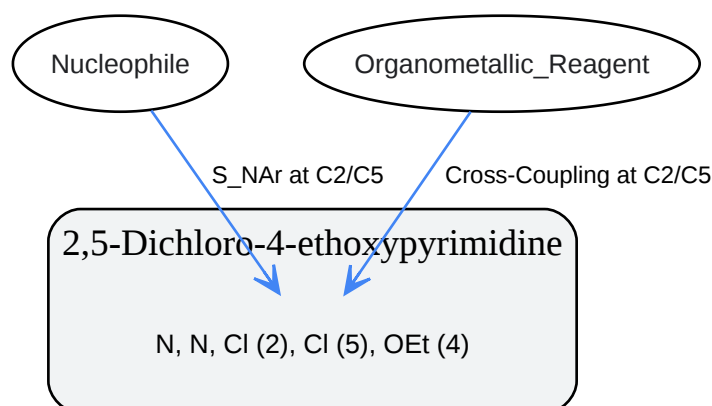
This transformation is a standard method for converting the keto-enol tautomers of uracil derivatives into their corresponding dichlorinated pyrimidines. The reaction is typically carried out at elevated temperatures, often with a tertiary amine base like N,N-dimethylaniline to scavenge the HCl byproduct.[3]

Reactivity Profile

The reactivity of **2,5-Dichloro-4-ethoxypyrimidine** is dictated by the electrophilic nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms. The chlorine at the 2-position is expected to be more susceptible to nucleophilic substitution than the one at the 5-position due to the electronic influence of the ring nitrogens. The ethoxy group at the 4-position is generally stable but can be cleaved under harsh acidic or basic conditions.

Potential reactions include:

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This is a cornerstone of pyrimidine chemistry in drug discovery, allowing for the introduction of diverse functional groups.
- **Cross-Coupling Reactions:** The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds.



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Sources

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